molecular formula C15H12N2O3 B2448218 2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione CAS No. 1023586-25-5

2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione

Cat. No.: B2448218
CAS No.: 1023586-25-5
M. Wt: 268.272
InChI Key: HXZWBLXWCQCZEU-UHFFFAOYSA-N
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Description

2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione is a complex organic compound that features both an indane-1,3-dione and a 5-methylisoxazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione typically involves the condensation of 5-methylisoxazol-3-amine with indane-1,3-dione under specific reaction conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features but lacking the isoxazole moiety.

    5-Methylisoxazol-3-amine: Another related compound that serves as a precursor in the synthesis of 2-(((5-Methylisoxazol-3-YL)amino)ethylidene)indane-1,3-dione.

Uniqueness

This compound is unique due to the combination of the indane-1,3-dione and 5-methylisoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogues .

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-8-7-12(17-20-8)16-9(2)13-14(18)10-5-3-4-6-11(10)15(13)19/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLDGIYIBXSGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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